N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC13627923
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24BNO4S |
|---|---|
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | N-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C15H24BNO4S/c1-7-17-22(18,19)12-8-9-13(11(2)10-12)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |
| Standard InChI Key | VZQGDSUTFIQBMY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NCC)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NCC)C |
Introduction
Chemical Identity and Structural Features
N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is systematically identified by its IUPAC name and CAS number 2828444-99-9. The molecule comprises a benzene ring substituted at the 4-position with a pinacol boronic ester group and at the 3-position with a methyl group. A sulfonamide functional group, modified with an ethyl substituent, occupies the 1-position of the aromatic ring.
Molecular and Stereochemical Properties
The compound’s SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NCC)C, delineates its connectivity, highlighting the dioxaborolane ring’s spatial arrangement. X-ray crystallography of analogous boronic esters reveals a planar trigonal geometry around the boron atom, which facilitates nucleophilic interactions in cross-coupling reactions.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
The synthesis of N-Ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves a sequential strategy to install the boronic ester and sulfonamide functionalities.
Boronic Ester Formation
The pinacol boronic ester is introduced via Miyaura borylation, where a palladium catalyst mediates the coupling of a halogenated benzene precursor with bis(pinacolato)diboron. This step typically employs Pd(dppf)Cl<sub>2</sub> as the catalyst and KOAc as the base in a refluxing THF solution.
Sulfonamide Installation
Subsequent sulfonylation of the intermediate aryl boronic acid with ethylamine and sulfur trioxide complex yields the target compound. Reaction monitoring via <sup>11</sup>B NMR confirms the preservation of the boronic ester moiety, which is prone to hydrolysis under acidic conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | Pd(dppf)Cl<sub>2</sub>, B<sub>2</sub>pin<sub>2</sub>, KOAc, THF, 80°C | 72% |
| Sulfonylation | SO<sub>3</sub>·Et<sub>3</sub>N, EtNH<sub>2</sub>, DCM, 0°C → rt | 65% |
Applications in Organic and Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug discovery. For instance, it has been employed in the synthesis of kinase inhibitors, where the sulfonamide group enhances solubility and target binding.
Prodrug Development
The hydrolytic stability of the pinacol ester under physiological conditions makes it a candidate for prodrug formulations. In vivo studies of analogous compounds demonstrate controlled release of active boronic acids in tumor microenvironments .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wash with soap/water; use nitrile gloves |
| Eye Exposure | Rinse with saline for 15 minutes |
| Inhalation | Use fume hood; monitor air quality |
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Replacing the boronic ester’s 4-position with a 5-substituent (as in ) reduces steric hindrance, altering reactivity in cross-coupling reactions. For example, the 5-isomer exhibits a 15% faster coupling rate with aryl bromides in kinetic studies .
Sulfonamide Variants
Replacing the ethyl group in the sulfonamide with a methyl moiety (as in ) decreases logP by 0.8 units, enhancing aqueous solubility but reducing membrane permeability .
Future Research Directions
Catalytic Applications
Exploring asymmetric Suzuki-Miyaura reactions using chiral variants of this compound could unlock routes to enantioselective drug synthesis. Preliminary trials with BINAP-ligated palladium catalysts show modest enantiomeric excess (≤ 40%).
Biomedical Engineering
Conjugating the boronic ester to polymeric matrices may enable glucose-responsive insulin delivery systems, leveraging boronate-diol complexation dynamics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume